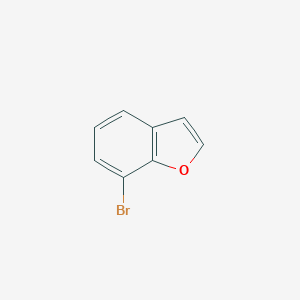

7-Bromobenzofuran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZPQJITKRSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908829 | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-12-6, 133720-60-2 | |

| Record name | Benzofuran, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Routes to 7 Bromobenzofuran and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing the 7-bromobenzofuran core often rely on classical organic reactions, typically involving the construction of the furan (B31954) ring onto a pre-functionalized benzene (B151609) ring.

Two-Step Cyclization Strategies

A common and straightforward approach to this compound involves a two-step sequence starting from readily available precursors. This strategy typically includes an initial etherification or alkylation of a phenol, followed by an acid-catalyzed intramolecular cyclization to form the furan ring.

A notable example begins with o-bromophenol. google.com In the first step, the phenolic hydroxyl group is alkylated using a haloacetaldehyde acetal, such as 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane, in the presence of a base. This reaction forms the intermediate 1-bromo-2'-(2,2-dimethoxyethyl)benzene. google.com In the second step, this intermediate is subjected to heating in the presence of a strong acid, like sulfuric acid or polyphosphoric acid, which catalyzes the cyclization and elimination of methanol to yield the final this compound product. google.com This method is advantageous as it avoids the use of heavy metal catalysts and is suitable for large-scale production. google.com

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Etherification | o-Bromophenol, 2-Bromo-1,1-dimethoxyethane | Base (e.g., K₂CO₃), Solvent, 25–153 °C | 1-Bromo-2'-(2,2-dimethoxyethyl)benzene |

Data derived from patent information describing the general process. google.com

Reductive Transformations in this compound Synthesis

Reductive transformations can be strategically employed in the construction of the benzofuran (B130515) ring. While not a direct synthesis of this compound itself, strategies involving the reduction of a carbonyl group followed by cyclization are fundamental to benzofuran synthesis and can be adapted for halogenated derivatives. For instance, a 2-hydroxyaryl ketone can undergo reduction of the keto group to a secondary alcohol, which can then be cyclized under dehydrating conditions.

To synthesize a this compound derivative using this conceptual route, one would start with a suitably substituted 2-bromo-6-acylphenol. The acyl group can be reduced to an alcohol, and subsequent acid-catalyzed dehydration and cyclization would form the furan ring. This approach offers a pathway to 2,3-dihydrobenzofuran derivatives, which can be subsequently dehydrogenated to the corresponding benzofurans. nih.gov

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. These methods are particularly powerful for the synthesis and functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The bromine atom at the 7-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon-based substituents.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgyoutube.com In this reaction, this compound can be coupled with a variety of terminal alkynes using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org This reaction is versatile and has been employed in the synthesis of complex natural products containing the benzofuran core. rsc.org The resulting 7-alkynylbenzofuran derivatives are valuable intermediates for further transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for creating biaryl structures. libretexts.org It involves the reaction of an aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com this compound readily participates in Suzuki couplings with various aryl- and heteroarylboronic acids to produce 7-arylbenzofuran derivatives. nih.govresearchgate.net These reactions typically exhibit high yields and excellent functional group tolerance. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions with Bromobenzofurans

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|---|

| Sonogashira | This compound | Terminal Alkyne | Pd(II) complex, CuI | Amine (e.g., NEt₃) | 7-Alkynylbenzofuran |

This table represents typical conditions for these reactions as applied to bromobenzofuran substrates. organic-chemistry.orgrsc.orgnih.govresearchgate.net

Copper-Mediated Carbon-Heteroatom (C-N, C-O, C-S) Bond Formations

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are classical yet powerful methods for forming bonds between aryl halides and heteroatom nucleophiles (N, O, S). These reactions are highly relevant for the derivatization of this compound.

C-N Bond Formation: Copper catalysts facilitate the coupling of this compound with various nitrogen-containing compounds, including amines, amides, and heterocycles, to form 7-aminobenzofuran derivatives. researchgate.net These reactions typically require a copper source (e.g., CuI, Cu₂O), often in the presence of a ligand and a base. nih.gov

C-O Bond Formation: The formation of diaryl ethers can be achieved by the copper-catalyzed coupling of this compound with phenols. This reaction, a variation of the Ullmann condensation, provides access to 7-aryloxybenzofuran derivatives. Intramolecular versions of this reaction are also key steps in the synthesis of the benzofuran ring itself from 1-(2-haloaryl)ketones. nih.gov

C-S Bond Formation: this compound can be coupled with thiols to form 7-(arylthio)- or 7-(alkylthio)benzofurans. This C-S bond formation is efficiently catalyzed by copper complexes, often without the need for expensive ligands, making it an economical and practical method. organic-chemistry.orgorganic-chemistry.orgjcsp.org.pk

Table 3: Copper-Mediated C-Heteroatom Bond Formations

| Bond Formed | Nucleophile | Catalyst System | Product Class |

|---|---|---|---|

| C-N | Amine, Amide | CuI, Ligand | 7-Aminobenzofuran derivatives |

| C-O | Phenol, Alcohol | CuI, Base | 7-Aryloxy/Alkoxybenzofuran derivatives |

This table summarizes general copper-catalyzed heteroatom coupling reactions applicable to this compound. researchgate.netnih.govorganic-chemistry.org

Allylation and Annulation Reactions in Benzofuran Ring Construction

Advanced strategies for constructing the benzofuran ring itself often involve allylation or annulation steps. While these methods produce the core ring system, they can be designed to yield this compound derivatives by starting with appropriately substituted precursors.

For example, a sequential reaction involving the Friedel-Crafts alkylation of a 2-bromophenol with a cinnamyl alcohol, followed by a Palladium(II)-catalyzed oxidative annulation of the resulting o-cinnamyl phenol, can generate a this compound derivative. nih.gov Annulation reactions, where a new ring is fused onto an existing structure, are also powerful. The heteroannulation of a substituted benzoquinone, for instance, can lead to the formation of the benzofuran skeleton under acidic catalysis. dtu.dk A more recent development involves a phosphine-catalyzed [2+4] annulation of benzofuran-derived azadienes with allyl carbonates, which constructs a new ring onto the existing benzofuran system, demonstrating an advanced method for derivatization. nih.gov

Strategic Derivatization of this compound Scaffolds

The this compound structure offers multiple sites for chemical modification, allowing for the strategic synthesis of a diverse range of derivatives. The primary points of reactivity for derivatization are the furan ring and the bromine-substituted benzene ring.

Oxidation Reactions

The benzofuran core is susceptible to oxidation, particularly at the electron-rich furan ring. While specific studies on the oxidation of this compound are not extensively detailed, the reactivity can be inferred from studies on the parent benzofuran and its other derivatives. The primary mode of oxidation involves the 2,3-double bond of the furan moiety.

Common oxidative pathways include:

Epoxidation: Strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the 2,3-double bond into an epoxide. This epoxide is a reactive intermediate that can undergo further transformations.

Ring-Opening: Following epoxidation or through other oxidative cleavage methods like ozonolysis, the furan ring can be opened. For instance, biomimetic oxidation systems using metalloporphyrins as catalysts with an oxidant like hydrogen peroxide can lead to the formation of salicylaldehyde derivatives. organic-chemistry.org Ozonolysis, followed by a reductive or oxidative workup, would cleave the 2,3-double bond to yield carbonyl-containing compounds.

Rearrangement: The intermediate epoxides can rearrange under reaction conditions to afford other valuable structures, such as benzofuranones, which result from a 1,2-alkyl migration. organic-chemistry.org

The presence of the bromine atom at the 7-position is expected to influence the electron density of the bicyclic system but not fundamentally change the susceptibility of the furan ring to oxidative modification.

Substitution Reactions Involving the Bromine Atom

The bromine atom at the 7-position is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. These transformations are fundamental to building molecular complexity from the this compound scaffold. Palladium- and copper-catalyzed reactions are the most prevalent methods for these substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netresearchgate.netrsc.orgnih.govresearchgate.net This is a widely used method for synthesizing 7-arylbenzofurans.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govarkat-usa.orgdtu.dkrsc.orgresearchgate.net It is a powerful method for synthesizing 7-alkynylbenzofurans.

Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond between this compound and an alkene, yielding a 7-alkenylbenzofuran derivative. mdpi.comacs.orgnih.govgoogle.com

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds. It couples this compound with primary or secondary amines to produce 7-aminobenzofuran derivatives. organic-chemistry.orgresearchgate.netnih.govrsc.orgnih.gov

Stille Coupling: This reaction couples this compound with an organostannane (organotin) reagent to form a C-C bond. youtube.comnih.govresearchgate.net

Negishi Coupling: In this reaction, an organozinc reagent is coupled with this compound to create a new C-C bond.

Copper-Catalyzed Coupling Reactions:

Ullmann Condensation: A classic method that uses copper to couple aryl halides with alcohols, amines, or thiols. This can be used to form 7-aryloxy, 7-amino, or 7-arylthio-benzofuran derivatives, often requiring high temperatures.

These reactions provide a robust toolbox for modifying the 7-position of the benzofuran ring, enabling the synthesis of a vast library of compounds from a single starting material.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 7-Arylbenzofuran | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | 7-Alkynylbenzofuran | Pd Catalyst, Cu(I) salt (e.g., CuI), Amine Base |

| Heck Reaction | Alkene | 7-Alkenylbenzofuran | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 7-(Dialkyl/Aryl)aminobenzofuran | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (R-SnBu₃) | 7-Substituted Benzofuran | Pd Catalyst (e.g., Pd(PPh₃)₄) |

| Negishi Coupling | Organozinc (R-ZnCl) | 7-Substituted Benzofuran | Pd or Ni Catalyst |

| Ullmann Condensation | Alcohol/Amine | 7-Aryloxy/Aminobenzofuran | Copper (Cu) powder or Cu(I) salt |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to reduce environmental impact and improve efficiency. nih.gov While many traditional syntheses rely on stoichiometric reagents and hazardous solvents, modern approaches focus on catalysis, atom economy, and sustainable reaction media.

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Catalytic Processes: The use of transition metal catalysts (e.g., palladium, copper, ruthenium, nickel) allows for reactions to proceed with high efficiency and selectivity under milder conditions, reducing the need for stoichiometric and often toxic reagents. youtube.com For instance, catalytic C-H activation/functionalization represents a highly atom-economical approach to building the benzofuran core, avoiding the pre-functionalization of starting materials. nih.gov

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation (a "one-pot" reaction) reduces solvent use, purification steps, and waste generation. mdpi.comacs.orgresearchgate.netrsc.org The synthesis of substituted benzofurans via a one-pot Sonogashira coupling followed by cyclization is a prime example of this efficient approach. mdpi.comacs.org

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to cleaner reactions, shorter reaction times, and higher yields compared to conventional heating. researchgate.netresearchgate.netmdpi.com

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a core principle of green chemistry. For benzofuran synthesis, water, deep eutectic solvents (DES), and bio-derived solvents are emerging as viable alternatives. organic-chemistry.orgyoutube.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product. nih.gov Catalytic annulation and cycloaddition reactions are often highly atom-economical.

Use of Renewable Feedstocks: While not yet widely applied to this compound specifically, research is ongoing to produce furan-based compounds from renewable biomass sources like chitin, which could eventually provide sustainable starting materials for more complex heterocyclic structures. rsc.orgarkat-usa.org

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for specific transformations, such as the asymmetric reduction of a ketone on a benzofuran scaffold, offers a highly selective and environmentally friendly synthetic method performed in aqueous media. nih.gov

A patented method for preparing this compound from o-bromophenol exemplifies a step towards greener synthesis by avoiding the use of heavy metal catalysts in the final cyclization step, thereby preventing heavy metal pollution. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 7 Bromobenzofuran

Electrophilic Reactivity Profiles

The electrophilic reactivity of 7-Bromobenzofuran is significantly influenced by the interplay of electronic effects from the bromine substituent and the fused heterocyclic ring system. The bromine atom at the 7-position, which is para to the oxygen atom within the benzofuran (B130515) structure, establishes a unique electronic environment. This positioning alters the regioselectivity of electrophilic substitution reactions when compared to other brominated benzofuran isomers. The electron-withdrawing nature of the bromine atom polarizes the aromatic system, directing electrophilic attacks to specific positions. vulcanchem.com

Nucleophilic Substitution Reactions and Transformations

The bromine atom on the this compound ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This type of reaction, known as nucleophilic aromatic substitution (SNA), typically proceeds through an addition-elimination mechanism. libretexts.org In this process, a nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the bromide ion restores the aromaticity of the ring system, yielding the substituted product. libretexts.org

Common nucleophiles that can displace the bromine include amines, thiols, and alkoxides. For example, reactions with reagents like sodium azide (B81097) (NaN3) or sodium thiolates (NaSR) can lead to the formation of the corresponding 7-amino or 7-thioether derivatives. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, stronger nucleophiles and the presence of activating groups on the aromatic ring facilitate the reaction. libretexts.orggeeksforgeeks.org

Transition Metal-Catalyzed Functionalizations

This compound is a valuable substrate for a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility. Palladium-catalyzed reactions, in particular, have been extensively employed for the functionalization of brominated benzofurans. nih.gov

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.com In this reaction, this compound can be coupled with various organoboron reagents in the presence of a palladium catalyst and a base to form biaryl compounds or introduce alkyl or vinyl groups at the 7-position. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. vulcanchem.com

Other important transition metal-catalyzed transformations include:

Heck Coupling: Reaction with alkenes to form 7-vinylbenzofurans.

Sonogashira Coupling: Reaction with terminal alkynes to yield 7-alkynylbenzofurans.

Buchwald-Hartwig Amination: Reaction with amines to form 7-aminobenzofurans.

These reactions offer versatile and efficient pathways to a diverse range of functionalized benzofuran derivatives. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these transformations. nih.gov

Mechanistic Studies of Reactions Involving this compound

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the mechanisms of reactions involving benzofuran derivatives. nih.govmdpi.comresearchgate.net These computational methods allow for the detailed examination of reaction pathways, including the structures and energies of reactants, transition states, and intermediates. utas.edu.auiastate.edumckgroup.org

For instance, in the context of radical reactions, DFT calculations can help elucidate the energy profiles of different potential pathways, such as single electron transfer (SET) versus ion-pair transfer mechanisms. nih.gov By comparing the calculated activation energies (ΔG‡) for different transition states, the most likely reaction pathway can be identified. nih.gov Such studies have been used to understand the formation of substituted benzofurans through radical coupling processes, providing insights into the generation and reactivity of radical intermediates. nih.gov

Computational studies can also predict the influence of substituents on the electronic structure and reactivity of the benzofuran core, aiding in the rational design of new synthetic methodologies. mdpi.comresearchgate.net The correlation between theoretical calculations and experimental observations provides a powerful approach to understanding complex reaction mechanisms at a molecular level. researchgate.net

Experimental Probing of Reaction Pathways

A variety of experimental techniques are employed to investigate the mechanisms of reactions involving this compound. mckgroup.org Kinetic studies, including the determination of reaction orders and the effect of substituent changes on the reaction rate (Hammett analysis), can provide crucial information about the rate-determining step and the nature of the transition state. mckgroup.org

Control experiments are also essential for elucidating reaction pathways. For example, in a proposed radical reaction, the addition of a radical scavenger would be expected to inhibit the reaction, providing evidence for the involvement of radical intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly detect and characterize radical species generated during a reaction. nih.gov

Isotope labeling studies, where an atom in the reactant is replaced by its isotope, can help to determine which bonds are broken and formed during a reaction. The analysis of reaction intermediates and byproducts through techniques like chromatography and spectroscopy further contributes to building a comprehensive picture of the reaction mechanism. copernicus.org By combining these experimental approaches, chemists can gain a detailed understanding of the step-by-step process through which this compound is transformed into new products. ntu.edu.sg

Medicinal Chemistry and Biological Evaluation of 7 Bromobenzofuran Derivatives

Anticancer Activities

There is no specific information available in the reviewed scientific literature regarding the anticancer activities of 7-bromobenzofuran derivatives. General studies on other brominated benzofurans suggest that such compounds can exhibit cytotoxic effects against various cancer cell lines, but these findings cannot be directly extrapolated to the 7-bromo isomer without dedicated investigation.

Due to the lack of studies on the anticancer properties of this compound derivatives, their specific mechanisms of action in cancer cells remain unelucidated. Research on other related benzofuran (B130515) compounds points to mechanisms such as the induction of apoptosis and cell cycle arrest, but this cannot be confirmed for the 7-bromo structure.

The molecular targets for this compound derivatives in cancer cells have not been identified. While other benzofuran analogues have been investigated as inhibitors of key cellular targets like the PI3K/Akt/mTOR pathway and tubulin polymerization, there is no available data to suggest that this compound derivatives interact with these or other specific molecular targets.

Antimicrobial and Antibacterial Potentials

The antimicrobial and antibacterial potential of compounds containing the this compound scaffold has not been specifically evaluated in the available literature. Although the broader benzofuran class of compounds is known to possess antimicrobial properties, this has not been explored for the 7-bromo isomer.

No studies were found that investigated the ability of this compound derivatives to inhibit bacterial growth or cause cell wall disruption.

There is no research available on the effects of this compound derivatives on bacterial metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound derivatives have not been reported in the scientific literature. While some benzofuran compounds have been shown to exert anti-inflammatory effects, often through the inhibition of pathways such as NF-κB, this specific area of research has not been extended to the 7-bromo derivatives.

Angiotensin II Receptor Antagonistic Activities

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. nih.govnih.gov The angiotensin II (AII) receptor, particularly the AT1 subtype, is a key component of this system. nih.govwikipedia.org Blocking this receptor is a well-established therapeutic strategy for managing hypertension and related cardiovascular diseases. nih.govwikipedia.org Within this context, derivatives of this compound have been explored as potent and orally bioavailable non-peptide angiotensin II receptor antagonists. nih.gov

Research has led to the identification of potent antihypertensive agents built upon the this compound scaffold. nih.gov A notable example is GR138950, which emerged from a strategic effort to enhance the oral bioavailability of an earlier lead compound, GR117289. nih.gov GR138950 demonstrated high affinity for the AT1 receptor and proved to be a potent antihypertensive agent. nih.gov The development of such compounds highlights the utility of the this compound core in designing effective Angiotensin II receptor blockers (ARBs). nih.govacs.org These antagonists function by selectively binding to and inhibiting the AT1 receptor, which in turn blocks the vasoconstrictive and sodium-retaining effects of angiotensin II. wikipedia.org

The table below summarizes the biological activity of a key this compound derivative as an Angiotensin II receptor antagonist.

| Compound | Structure | Biological Activity (pA2)* | Reference |

| GR138950 | A this compound derivative with a biphenyl-tetrazole moiety. | 8.8 (in rabbit aorta) | nih.gov |

*pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Diverse Pharmacological Activities

The versatile structure of the this compound nucleus has prompted its investigation across a wide spectrum of pharmacological applications. nih.govresearchgate.net The presence of the bromine atom and the benzofuran core contributes to a range of biological interactions, leading to effects beyond cardiovascular applications. nih.gov

Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. researchgate.net Benzofuran derivatives have been recognized for their antioxidant potential, which is often attributed to their ability to scavenge free radicals. nih.govnih.gov The transformation of a chroman skeleton, found in antioxidants like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Studies on various substituted benzofurans have demonstrated their capacity to act as potent antioxidant agents. nih.govnih.gov For instance, a series of synthetic benzofuran derivatives showed significant free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov Theoretical studies using density functional theory (DFT) on benzofuran–stilbene hybrid compounds have further elucidated the mechanisms behind their antioxidative activity, suggesting that the O–H bond breakage is a key factor. rsc.org While much of the research is on the broader class of benzofurans, the electron-withdrawing nature of the bromine atom at the 7-position can influence the electronic properties of the molecule and thereby its antioxidant capacity.

Certain benzofuran derivatives are established as effective agents for treating cardiac arrhythmias. medcraveonline.com The most prominent example is Amiodarone, a complex benzofuran derivative widely used as an anti-arrhythmic drug. medcraveonline.comepo.org The benzofuran core is a crucial component of its pharmacological profile. medcraveonline.com

Research into other benzofuran derivatives has revealed compounds with significant anti-arrhythmic potential. nih.gov Systematic structural variations of 5-aminobenzofuran derivatives, for example, have led to the identification of potent compounds against experimentally induced ventricular arrhythmia. nih.gov While specific studies focusing solely on this compound in this context are limited, the established role of the benzofuran scaffold in anti-arrhythmic drugs suggests that derivatives with bromine at the 7-position could modulate this activity. The lipophilicity and electronic effects imparted by the bromine atom could influence the interaction with cardiac ion channels, which are the primary targets of anti-arrhythmic drugs. nih.gov

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, the presence of β-amyloid (Aβ) plaques, and neurofibrillary tangles. mdpi.comresearchgate.net One of the primary therapeutic strategies involves inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine (B1216132) levels in the brain. nih.gov Benzofuran derivatives have emerged as a promising scaffold for developing agents against AD, targeting both AChE and Aβ aggregation. researchgate.netscienceopen.comnih.gov

Novel 5-bromobenzofuran-triazole hybrids have been synthesized and evaluated for their AChE inhibitory potential. nih.gov Several of these compounds displayed potent efficacy against AChE. nih.gov For example, compound 10d , a 5-bromobenzofuran (B130475) derivative, was identified as a highly potent inhibitor of AChE with an IC50 value of 0.55 ± 1.00 µM. nih.gov Furthermore, iodinated pyridyl benzofuran derivatives have been developed for SPECT imaging of β-amyloid plaques, demonstrating high binding affinity for Aβ aggregates. plos.org This indicates the potential of halogenated benzofurans, including bromo-derivatives, in both the diagnosis and treatment of Alzheimer's disease. plos.orgnih.gov

| Compound | Substitution on Benzofuran | Target | Activity (IC50) | Reference |

| 10d | 5-Bromo, with a 1,2,4-triazole (B32235) and a 2,5-dimethoxyphenyl moiety at the 2-position. | Acetylcholinesterase (AChE) | 0.55 µM | nih.gov |

| [125I]8 | 5-Iodo, with a pyridyl group at the 2-position. | Aβ(1–42) aggregates | Ki = 2.94 nM | plos.org |

| [125I]9 | 6-Iodo, with a pyridyl group at the 2-position. | Aβ(1–42) aggregates | Ki = 2.36 nM | plos.org |

Benzofuran derivatives have demonstrated activity against various parasites, making them a scaffold of interest in the search for new anti-parasitic drugs. scienceopen.comresearchgate.netresearchgate.net The core structure appears in compounds tested against parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). researchgate.net

A study involving the synthesis of a library of polysubstituted benzofuran derivatives showed that some of these compounds exhibited good inhibitory activity on the proliferation of T. brucei. researchgate.net The versatility of the benzofuran ring allows for substitutions that can enhance potency against parasitic targets. researchgate.net The inclusion of a halogen, such as bromine, can increase lipophilicity, potentially aiding in cell penetration, and can form halogen bonds, which may improve binding affinity to parasitic enzymes or receptors. nih.gov This makes this compound a valuable starting point for the development of novel anti-parasitic agents.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, SAR studies have been crucial in optimizing their therapeutic potential across various targets. nih.govjst.go.jpsemanticscholar.org

The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov Specifically, the introduction of halogen atoms like bromine has consistently resulted in a significant modulation of pharmacological effects. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction that can enhance binding affinity to biological targets. nih.gov

For Anti-Alzheimer's Activity: In the development of AChE inhibitors, the presence of a 5-bromo substituent on the benzofuran ring, along with specific aromatic groups at the 2-position, led to highly potent compounds. nih.gov This suggests that the bromine atom contributes favorably to the interaction with the active site of the acetylcholinesterase enzyme.

For Other Activities: For activities like anticancer effects, studies have shown that introducing bromine to alkyl or alkoxy substituents significantly increases cytotoxicity compared to unsubstituted parent benzofurans. researchgate.net The position of the halogen is a critical determinant of this biological activity. nih.gov While not the focus here, this principle underscores the importance of the halogen's placement, with the 7-position on the benzofuran ring offering a specific vector for substitution that can be exploited to fine-tune activity for various therapeutic targets.

Impact of Substituent Modifications on Bioactivity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the benzofuran core. Structure-activity relationship (SAR) studies have revealed that the nature and position of these functional groups play a crucial role in determining the efficacy and selectivity of these compounds, particularly in the context of anticancer activity.

Research into halogenated benzofuran derivatives has consistently demonstrated that the inclusion of bromine, chlorine, or fluorine atoms can lead to a notable increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

For instance, studies on various substituted benzofurans have highlighted the importance of the position of the halogen atom. While direct systematic studies on a wide range of this compound derivatives with further substitutions are limited in publicly available literature, the broader principles of benzofuran SAR can be informative. For example, the introduction of a bromine atom to a methyl group at the 3-position of a benzofuran ring system resulted in a compound with remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov This underscores the significant impact that the placement of a bromo-substituent can have on biological activity. nih.gov

In another study, a series of benzofuran derivatives were synthesized and evaluated for their anticancer activity. The SAR analysis from this research indicated that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system increased its cytotoxicity in both normal and cancer cell lines. nih.gov This suggests that even when not directly attached to the aromatic ring, the electronic and steric properties of bromine can influence the molecule's interaction with its biological target.

The following table summarizes the impact of various substituents on the anticancer activity of benzofuran derivatives, providing insights that could be applicable to the this compound scaffold.

| Compound ID | Benzofuran Core | Substituent(s) | Biological Activity (IC50) | Cell Line(s) |

| 1 | 3-Bromomethyl-5,6-dimethoxy-2,7-diacetylbenzofuran | - | 5 µM | K562 |

| 1 | 3-Bromomethyl-5,6-dimethoxy-2,7-diacetylbenzofuran | - | 0.1 µM | HL60 |

| 2 | 2-Arylbenzofuran | Varies | Varies | Anticancer |

| 3 | 2-Substituted Benzofuran | Varies | Varies | Antimicrobial |

Influence of Benzofuran Ring System Alterations

The fusion of heterocyclic rings to the benzofuran scaffold is a common strategy in drug design to create hybrid molecules with potentially enhanced or novel pharmacological profiles. For example, the fusion of imidazole (B134444) and quinazolinone scaffolds to a benzofuran core has been explored to create molecules with desirable drug-like properties and cytotoxicity. nih.gov While specific examples starting from a this compound precursor are not extensively documented, the general principle of creating fused-ring systems to enhance bioactivity is well-established in the broader field of medicinal chemistry.

Bioisosteric replacement is another key strategy where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. In the context of this compound, replacing the oxygen atom of the furan (B31954) ring with another heteroatom, such as sulfur (to form a benzothiophene) or nitrogen (to form an indole), could lead to derivatives with altered biological activities. Such modifications can affect the planarity of the ring system, hydrogen bonding capabilities, and metabolic stability. For instance, indole (B1671886) analogues have been prepared as bioisosteres of benzofuran, where the hydrogen bond accepting oxygen is replaced by a secondary amine, offering the potential for new interactions with biological targets.

The development of fragment-based approaches has also informed the modification of the benzofuran scaffold. In one study, a series of benzofuran derivatives with bromo and iodo substituents were synthesized to explore their inhibitory activity against a bacterial enzyme. This work involved the preparation of 5-bromo- and 6-bromo/iodo-substituted benzofurans, which served as precursors for further elaboration. While not directly focused on the 7-bromo isomer, this research demonstrates the utility of halogenated benzofurans as versatile intermediates for generating libraries of compounds with modified ring systems.

The table below illustrates how alterations to the core heterocyclic system can influence biological activity, based on general findings in heterocyclic chemistry.

| Original Scaffold | Modified Scaffold | Type of Alteration | Potential Impact on Bioactivity |

| This compound | 7-Bromobenzothiophene | Bioisosteric Replacement | Altered electronic properties and metabolic stability |

| This compound | 7-Bromoindole | Bioisosteric Replacement | Introduction of hydrogen bond donor capabilities |

| This compound | 7-Bromofuro[x,y-z]pyridine | Fused Ring System | Modified shape, size, and potential for new target interactions |

Computational Chemistry and Molecular Modeling Studies of 7 Bromobenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules like 7-bromobenzofuran. These studies provide foundational knowledge of the molecule's geometric and electronic properties.

Research on derivatives of bromobenzofuran has utilized DFT methods to optimize molecular geometries and analyze vibrational spectra. For instance, computational studies on related structures have been performed at the DFT/B3LYP/6-311++G(d,p) level of theory. researchgate.net This approach allows for the calculation of theoretical geometrical parameters, which can be compared with experimental data to confirm structural properties. researchgate.net The analysis also extends to vibrational wavenumbers, which are studied using FT-IR and FT-Raman spectroscopy and then compared against computed values. researchgate.net Such computational methods are crucial for confirming the minimum energy conformation of the molecule's structure. researchgate.net DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of an electron system is uniquely determined by the electron density. rowansci.com This focus on electron density, rather than the complex electronic wavefunction, provides a balance of computational cost and accuracy. rowansci.com

Molecular Docking Assessments for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. Derivatives of this compound have been extensively studied using this method to evaluate their potential as inhibitors for various diseases.

In one study, bromobenzofuran-oxadiazole derivatives were docked against the Polyketide Synthase 13 (Pks13) enzyme of M. tuberculosis, a crucial enzyme for mycolic acid biosynthesis. nih.gov Several derivatives showed strong binding affinities, with compound BF4 exhibiting a particularly high score of -14.82 kcal/mol, which was superior to the standard inhibitor TAM-16 (-14.61 kcal/mol). nih.gov The docking analysis revealed that BF4 interacted directly with the catalytic residues Ser1533 and His1699. nih.gov

Similarly, other this compound derivatives have been evaluated against key cancer-related molecular targets. mdpi.com Molecular docking studies against Epidermal Growth Factor Receptor (EGFR), PI3K, mammalian Target of Rapamycin (mTOR), and Tubulin showed that several compounds displayed excellent binding affinities. mdpi.com For example, derivatives BF-5 and BF-6 showed higher binding affinities with mTOR than the standard inhibitor, Torin-2. mdpi.com The interactions often involve hydrogen bonds, halogen bonds, and various van der Waals and pi-stacking interactions. nih.gov

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| BF1 | Pks13 | -12.93 | ILE1643, TYR1663, HIS1632, HIS1699, ALA1667, TYR1674 |

| BF2 | Pks13 | -12.71 | ASN1640, ILE1643, TYR1637, TYR1663, HIS1632, ALA1667 |

| BF4 | Pks13 | -14.82 | Ser1533, His1699 |

| TAM-16 (Standard) | Pks13 | -14.61 | Not specified |

| BF-2, BF-5, BF-6 | EGFR, PI3K, mTOR, Tubulin | Excellent scores noted | Active site residues |

Table 1: Summary of Molecular Docking Results for this compound Derivatives. nih.govmdpi.com

Molecular Dynamics Simulations for Complex Stability

To assess the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are performed. mdpi.com These simulations model the movement of atoms over time, providing insights into the dynamic behavior and stability of the complex.

For a novel 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivative targeting the 3CLpro-ACE2 complex, an MD simulation was run for a 100 ns trajectory. researchgate.net The complex was observed to be stable after 15 ns, with an average Root Mean Square Deviation (RMSD) of approximately 0.65 nm. researchgate.net The total binding energy of the complex calculated from the MD simulation was -134.998 +/- 18.435 kJ/mol, indicating a high affinity of the inhibitor for the target. researchgate.net In other studies, MD simulations and subsequent MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations were performed on the most promising bromobenzofuran-oxadiazole compounds to further confirm their binding stability and energy with targets like Pks13. nih.gov

| Derivative Complex | Simulation Length | Key Finding | Calculated Binding Energy |

| Oxadiazole Derivative-3CLpro-ACE2 | 100 ns | Stable after 15 ns; RMSD ~0.65 nm | -134.998 +/- 18.435 kJ/mol |

Table 2: Molecular Dynamics Simulation Findings for a this compound Derivative. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity. nih.gov The underlying principle is that variations in the structural or physicochemical properties of compounds are correlated with changes in their biological activities. nih.gov

While specific QSAR models focused exclusively on this compound are not extensively detailed in the available literature, the methodology is a standard component of drug design campaigns involving this scaffold. imamu.edu.sa For a series of related compounds, a QSAR model would be developed by first calculating a range of molecular descriptors (e.g., topological, electronic, logP). nih.gov Then, statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity (e.g., IC50 values). optibrium.com Such models are valuable for predicting the activity of newly designed, unsynthesized compounds, thus prioritizing synthetic efforts. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in modern drug discovery, used to evaluate the pharmacokinetic and safety profiles of potential drug candidates early in the process. greenstonebio.com Studies on bromobenzofuran-oxadiazole derivatives have included comprehensive ADMET and drug-likeness assessments.

These analyses showed that the compounds generally possessed acceptable lipophilicity (iLogP) and good water solubility (Log S) values. nih.gov They were predicted to have good human intestinal absorption (HIA+) and were identified as non-substrates of the P-gp protein, which is involved in cellular efflux. nih.gov Furthermore, these derivatives adhered to established drug-likeness filters like the Lipinski and Pfizer rules and showed good bioavailability scores. nih.gov Such predictions help to de-risk candidates by flagging potential liabilities before resource-intensive experimental work is undertaken. nih.gov

| Property | Prediction for Bromobenzofuran-Oxadiazoles | Significance |

| Lipophilicity (iLogP) | Acceptable values | Relates to absorption and distribution |

| Water Solubility (Log S) | Good ESOL values | Affects absorption and formulation |

| Human Intestinal Absorption (HIA) | Predicted as HIA+ | Indicates good oral absorption potential |

| P-gp Substrate | Predicted as non-substrate | Avoids rapid efflux from cells, increasing efficacy |

| Drug-Likeness Rules | Adherence to Lipinski & Pfizer rules | Suggests favorable physicochemical properties for a drug |

| Bioavailability Score | Good (>0.10) | Indicates a high fraction of the drug may reach systemic circulation |

Table 3: Predicted ADMET and Drug-Likeness Properties for this compound Derivatives. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

The this compound scaffold has been utilized in both ligand-based and structure-based drug design strategies to develop new therapeutic agents.

Ligand-Based Drug Design (LBDD) relies on the knowledge of molecules known to be active against a biological target, especially when the 3D structure of the target is unknown. nih.govbiosolveit.de The design rationale for bromobenzofuran-oxadiazoles as anti-cancer agents was partly based on the known anti-cancer potential of other oxadiazole-containing compounds against the HepG2 cell line. nih.gov This approach uses the structure and features of known active ligands to create pharmacophore models or develop QSARs that guide the design of new, potentially more potent molecules. fiveable.me

Structure-Based Drug Design (SBDD) uses the three-dimensional structure of the biological target to design and optimize ligands. gardp.orgdrugdiscoverynews.com The molecular docking studies of this compound derivatives against targets like Pks13, mTOR, and EGFR are prime examples of SBDD. nih.govmdpi.com By visualizing how a ligand fits into the active site of a protein, researchers can rationally modify its structure to improve binding affinity and selectivity, for instance, by introducing groups that form specific hydrogen bonds or hydrophobic interactions with key residues. gardp.org The insights from these docking and MD simulation studies provide a structural basis for optimizing lead compounds. nih.gov

Applications of 7 Bromobenzofuran in Advanced Materials Research

Development of Organic Electronic Materials

The core of modern organic electronics lies in the design and synthesis of π-conjugated molecules and polymers that can efficiently transport charge. 7-Bromobenzofuran serves as a crucial starting material for creating these sophisticated organic semiconductors. The benzofuran (B130515) moiety itself is a desirable component due to its rigid, planar structure and electron-donating characteristics, which facilitate intermolecular interactions and charge mobility.

The true utility of this compound in this context comes from the C-Br bond at the 7-position. This bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nbinno.com Reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Heck coupling enable chemists to "stitch" the this compound unit to other aromatic and heteroaromatic systems. uwindsor.carsc.org This process extends the π-conjugation, creating larger, more complex molecules with tailored electronic properties.

By carefully selecting the coupling partners, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This control is essential for designing materials that are suitable for specific roles within an electronic device, such as hole-transport layers, electron-transport layers, or emissive layers. The synthesis of oligomers and small molecules based on furan (B31954) and thiophene units, for example, has been shown to produce materials with promising semiconductor properties. researchgate.netrsc.org

| Reaction Type | Coupling Partner | Resulting Material Class | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | π-conjugated Oligomers and Dendrimers | Organic Semiconductors, Hole-Transport Materials |

| Stille Coupling | Organostannanes (e.g., Thiophene-based) | Donor-Acceptor Copolymers | Active Layers in Organic Solar Cells |

| Heck Coupling | Alkenes (e.g., Styrene derivatives) | Stilbene and Vinylene Derivatives | Emissive Materials for OLEDs |

| Buchwald-Hartwig Amination | Amines (e.g., Carbazole, Triphenylamine) | Triarylamine-Benzofuran Hybrids | Hole-Transport and Emissive Materials |

Incorporation into Optoelectronic Devices

The organic electronic materials synthesized from this compound are foundational components for a range of optoelectronic devices. These devices leverage the interaction of light and electricity and include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental switching elements in flexible circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. nih.gov Benzofuran-containing materials are attractive for OFETs due to their structural planarity, which promotes the ordered packing necessary for efficient charge transport. rsc.org By using this compound to synthesize extended conjugated systems, materials with high hole or electron mobility can be developed.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, electricity is converted into light. This requires materials that can transport charges (holes and electrons) and efficiently emit light upon their recombination. Benzofuran derivatives have been successfully used as emitters in OLEDs. frontiersin.orgresearchgate.net For instance, linking the benzofuran core to other fluorescent moieties can produce materials that emit light across the visible spectrum, including highly sought-after stable blue emitters. researchgate.net this compound is a key precursor for building these complex emissive molecules.

Organic Photovoltaics (OPVs): OPVs, or organic solar cells, convert light into electricity. They typically employ a blend of electron-donating and electron-accepting materials. The benzofuran unit can be incorporated into donor polymers or small molecules. The ability to tune the energy levels and absorption spectra of these materials by modifying the this compound starting block is critical for maximizing light absorption and efficient charge separation, which are key to solar cell performance. researchgate.net

| Device Type | Material Class | Key Performance Metric | Reported Value |

|---|---|---|---|

| OFET | Furan-flanked Benzothiadiazole | Hole Mobility (μ) | 0.0122 cm²/V·s |

| OLED | Bis(triphenylamine)benzodifuran | External Quantum Efficiency (EQE) | 6.2% (Yellowish-Green Emission) frontiersin.org |

| OLED | Anthracene[2,3-b]benzofuran Derivative | External Quantum Efficiency (EQE) | 11.4% (Blue Emission) |

| Dye-Sensitized Solar Cell (DSSC) | Benzofuran[b]-fused BODIPY | Power Conversion Efficiency (PCE) | Data context-dependent semanticscholar.org |

Role as Photosensitizing Agents

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, often generating reactive oxygen species. This property is utilized in applications like photodynamic therapy and photocatalysis. While compounds like benzophenone and porphyrins are well-known photosensitizers, the structural features of this compound suggest its potential in this area. tum.denih.gov

A key factor in the efficiency of a photosensitizer is its ability to undergo intersystem crossing (ISC)—a process where the molecule transitions from a short-lived singlet excited state to a long-lived triplet excited state. The presence of a heavy atom, such as bromine, in a molecule can significantly enhance the rate of ISC. This phenomenon, known as the "heavy atom effect," is a well-established principle in photochemistry. nih.gov

The bromine atom in this compound can facilitate the population of the triplet state upon light absorption. This makes this compound itself a potential photosensitizer, or more likely, a valuable building block for constructing more complex photosensitizing systems. researchgate.net By incorporating the this compound unit into larger molecular architectures, such as those used in dye-sensitized solar cells, it is possible to improve light harvesting and energy transfer processes. nih.govnih.gov

Utility as Building Blocks for Functional Polymers

Functional polymers are macromolecules designed with specific chemical groups to achieve desired properties and functions. This compound is an excellent monomer or precursor for creating such polymers for advanced material applications. The bromine atom allows for its incorporation into a polymer chain through several synthetic strategies.

One major approach is step-growth polycondensation. For example, in Suzuki polycondensation, a diboronic acid is reacted with a dihalogenated compound. A derivative of this compound, functionalized with a second reactive group (another halogen or a boronic acid), could be used as a monomer to create fully conjugated polymers. In these polymers, the benzofuran unit is part of the main chain, directly contributing to the electronic and photophysical properties of the material. Such polymers are investigated for use in organic electronics.

Alternatively, this compound can be modified with a polymerizable group, such as a vinyl or acrylate moiety. This new monomer can then undergo chain-growth polymerization, like free-radical polymerization, to produce polymers where the benzofuran unit is a pendant group attached to a flexible backbone. researchgate.net This approach allows for the combination of the properties of the benzofuran unit with the processability of the polymer backbone. Furthermore, the bromine atom on the benzofuran ring can be retained during polymerization and used for post-polymerization modification, allowing for the attachment of other functional groups to fine-tune the polymer's properties. 20.210.105

| Polymerization Method | Role of this compound Derivative | Resulting Polymer Architecture | Potential Material Application |

|---|---|---|---|

| Suzuki Polycondensation | Dihalogenated or Diboronic Acid Monomer | Conjugated Polymer (Main-Chain) | Semiconductors for OFETs and OPVs |

| Stille Polycondensation | Dihalogenated or Distannylated Monomer | Conjugated Polymer (Main-Chain) | Active Layers in Solar Cells |

| Free-Radical Polymerization | Functionalized Monomer (e.g., Vinyl-benzofuran) | Polymer with Pendant Benzofuran Groups | Dielectric Materials, Optical Films |

| Ring-Opening Metathesis Polymerization (ROMP) | Functionalized Norbornene Monomer | Block Copolymers with Benzofuran Units | Nanostructured Materials, Membranes |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for 7-Bromobenzofuran

Recent advancements in organic synthesis have led to more efficient and scalable methods for producing this compound and its derivatives. These innovations focus on improving yields, reducing environmental impact, and increasing the diversity of accessible structures.

A notable industrially scalable method involves a two-step process starting from ortho-bromophenol. google.com In the first step, o-bromophenol reacts with 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane in the presence of a base to form a 1-bromo-2'-(2,2-dimethoxyethyl)benzene intermediate. google.com The subsequent step involves an acid-catalyzed cyclization of this intermediate to yield this compound. google.com This method is advantageous as it avoids the use of heavy metal catalysts, is simple to operate, and reduces production costs. google.com

Palladium-catalyzed cross-coupling reactions represent another significant area of innovation. These techniques are employed to enhance yields and minimize byproducts during the synthesis of benzofuran (B130515) derivatives. For instance, Pd(II)-catalyzed oxidative annulation of in-situ generated o-cinnamyl phenols is a method used for creating functionalized benzofurans. mdpi.com Similarly, modern synthetic strategies for functionalizing the benzofuran core include C-H activation, metal catalysis, photo-catalysis, and electrocatalysis. researchgate.net

More recent and advanced catalytic systems are also being explored. Gold- and silver-based catalysts have been used for the formation of the benzofuran nucleus from alkynyl esters and quinols. acs.org Additionally, metal-free synthesis routes are gaining traction. researchgate.net An example is the FeCl3-mediated intramolecular cyclization of electron-rich-aryl ketones, which forms the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Benzofurans

| Methodology | Key Features | Starting Materials | Catalysts/Reagents | Significance |

| Two-Step Cyclization | Industrially scalable, metal-free. google.com | o-bromophenol, 2-halo-1,1-dimethoxyethane. google.com | Base (e.g., K2CO3), Acid (e.g., H3PO4). google.com | Lowers cost and environmental impact. google.com |

| Palladium-Catalyzed Reactions | High efficiency, good yields for derivatives. mdpi.com | o-alkenylphenols, phenols, cinnamyl alcohols. mdpi.com | PdCl2(C2H4)2, Pd(II) catalysts. mdpi.com | Versatile for creating complex derivatives. |

| Gold/Silver-Based Catalysis | Novel approach for nucleus formation. acs.org | Alkynyl esters, quinols. acs.org | JohnPhosAuCl/AgNTf2. acs.org | Expands the toolkit for benzofuran synthesis. acs.org |

| Metal-Free Oxidative Cyclization | Avoids transition metals. mdpi.com | Electron-rich-aryl ketones, 2-hydroxystilbenes. mdpi.com | FeCl3, PhI(OAc)2. mdpi.com | Greener synthetic alternative. researchgate.netmdpi.com |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The benzofuran scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. biogecko.co.nzrsc.orgrsc.org Research into this compound and its derivatives continues to uncover new therapeutic potentials.

A significant area of investigation is in cancer therapy. biogecko.co.nz Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For example, a series of S-alkylated bromobenzofuran-oxadiazole hybrids were tested against the human hepatocellular carcinoma (HepG2) cell line. nih.gov One derivative, BF-5, which contains a 2,5-dimethoxy-based bromobenzofuran-oxadiazole structure, showed excellent cytotoxic efficacy. nih.govresearchgate.net Computational studies suggest that these compounds may act by targeting key cancer-related enzymes such as EGFR, PI3K, mTOR, and Tubulin. nih.govresearchgate.net Another novel benzofuran derivative has been identified as a potential tumor suppressor in chondrosarcoma, a type of bone cancer. science.gov

Beyond oncology, this compound-based compounds have been developed as potent non-peptide antagonists of the angiotensin II receptor. acs.org This activity makes them promising candidates for the development of new antihypertensive agents to treat cardiovascular diseases. google.comacs.org The antimicrobial properties of benzofuran derivatives are also well-documented, with studies showing activity against both bacteria and fungi. phytojournal.comresearchgate.net The versatility of the benzofuran ring allows for structural modifications to develop compounds with enhanced biological properties and novel mechanisms of action. biogecko.co.nz

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target/Mechanism (if known) | Potential Application |

| Bromobenzofuran-oxadiazoles | Anticancer (Anti-HepG2). nih.govresearchgate.net | Inhibition of EGFR, PI3K, mTOR, Tubulin polymerization. nih.govresearchgate.net | Liver Cancer Therapy. researchgate.net |

| General this compound-based compounds | Angiotensin II Receptor Antagonism. acs.org | Blocks angiotensin II AT1 receptors. google.com | Antihypertensive treatment. acs.org |

| Various Benzofuran Derivatives | Antimicrobial. phytojournal.com | Disruption of bacterial cell membranes or enzyme inhibition. | Treatment of bacterial and fungal infections. phytojournal.com |

| 2-Arylbenzofurans | Anti-inflammatory, Antioxidant. rsc.org | Not specified. | Management of inflammatory conditions. rsc.org |

| ACDB (a benzofuran derivative) | Antitumor (Chondrosarcoma). science.gov | Induces apoptosis via mitochondrial dysfunction and ER stress. science.gov | Bone Cancer Therapy. science.gov |

Advancements in Computational Approaches for Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. scielo.org.mxnih.gov In the context of this compound, computational methods are extensively used to predict biological activities, understand mechanisms of action, and evaluate pharmacokinetic properties before undertaking expensive and time-consuming synthesis and experimental testing. nih.govfrontiersin.org

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its target protein. scielo.org.mx For bromobenzofuran-oxadiazole derivatives, docking studies have been crucial in identifying their potential interactions with the active sites of cancer targets like EGFR, PI3K, and mTOR, corroborating experimental findings. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide deeper insights into the dynamic behavior of ligand-protein complexes over time. frontiersin.org These simulations can validate the stability of interactions predicted by docking and reveal conformational changes in the target protein upon ligand binding. frontiersin.org For lead bromobenzofuran-oxadiazole compounds, MD simulations have been used to confirm the stability of their binding to cancer-related enzymes. nih.gov

Further computational analyses include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions. nih.gov These in silico models assess the pharmacokinetic profiles of potential drug candidates. Studies on bromobenzofuran-oxadiazole hybrids indicated acceptable lipophilicity, good water solubility, and favorable human intestinal absorption, suggesting they have the potential to be developed as oral pharmaceuticals. nih.gov Methods like MM/GBSA and MM/PBSA are also used to calculate binding free energies, offering a more quantitative prediction of binding affinity that correlates well with experimental data. nih.gov

Table 3: Application of Computational Methods in this compound Research

| Computational Method | Purpose | Example Application |

| Molecular Docking | Predicts binding mode and affinity of a compound to a biological target. scielo.org.mx | Identifying interactions of bromobenzofuran-oxadiazoles with EGFR, PI3K, mTOR. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamics of the ligand-protein complex. frontiersin.org | Validating the stability of docked bromobenzofuran derivatives in the active site of target enzymes. nih.gov |

| ADMET Prediction | Evaluates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | Assessing the drug-likeness and bioavailability of novel bromobenzofuran hybrids. nih.gov |

| MM/GBSA & MM/PBSA | Calculates binding free energy for more accurate affinity prediction. nih.gov | Further validating docking and simulation results for lead anticancer compounds. nih.gov |

| DFT (Density Functional Theory) Studies | Investigates the electronic structure and reactivity of molecules. nih.gov | Analyzing the electronic properties of lead bromobenzofuran-oxadiazoles to understand their chemical behavior. researchgate.net |

Interdisciplinary Research Integrating this compound in Novel Fields

The unique properties of the benzofuran scaffold extend its utility beyond medicine into other scientific disciplines, most notably materials science. researchgate.netcymitquimica.com Interdisciplinary research, which combines expertise from different fields like chemistry, physics, and engineering, is crucial for tackling complex problems and promoting innovation. ijird.comntu.ac.uk this compound and its derivatives are being explored as building blocks for novel organic electronic materials. acs.orgresearchgate.net

The field of organic electronics utilizes carbon-based molecules and polymers to create devices such as field-effect transistors (FETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. Benzofuran derivatives, due to their aromatic and heterocyclic nature, can be tailored to have specific electronic and photophysical properties. acs.org For example, thiophene-substituted benzofuran derivatives like BTBF and BFBF have been synthesized and investigated for their potential use in field-effect transistors and other photoelectronic devices. acs.org The bromine atom on the 7-position of this compound serves as a convenient handle for synthetic modification, allowing for the construction of larger, conjugated systems through cross-coupling reactions. This functionalization capability is key to tuning the electronic properties of the final material.

This integration of organic synthesis with materials science showcases the potential for creating next-generation electronic components. hokudai.ac.jp The development of such novel materials relies heavily on the collaboration between synthetic chemists, who design and create the molecules, and computational scientists and physicists, who model and characterize their properties. hokudai.ac.jp

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromobenzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of benzofuran derivatives. A two-step strategy includes hydroxylation followed by bromination, as described in studies using N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (40–60°C) to achieve regioselectivity at the 7-position . Alternative methods employ transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, where Pd catalysts and aryl boronic acids are used . Yield optimization depends on solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time. For example, excess NBS may lead to di-brominated byproducts, requiring precise stoichiometric control .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., deshielding of the C7 proton due to bromine’s electronegativity) .

- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in studies of brominated benzofuran derivatives (e.g., C–Br bond length ≈ 1.89 Å) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 197.9764 for CHBrO) .

- HPLC : Quantifies purity, with mobile phases like acetonitrile/water (70:30) achieving baseline separation of impurities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Regioselectivity arises from electronic and steric factors. Computational studies (DFT) show that bromination at the 7-position is favored due to lower activation energy at the electron-rich furan ring, compared to the 5-position. Solvent effects (e.g., acetic acid’s polarity) stabilize transition states, as shown in Fukui function analyses . Experimental validation involves competitive bromination of substituted benzofurans, with HPLC tracking product ratios .

Q. How does this compound perform in cross-coupling reactions, and what catalytic systems enhance its reactivity?

- Methodological Answer : The bromine atom serves as a leaving group in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, Pd(PPh) or PdCl(dppf) with KCO in THF/water (3:1) at 80°C achieves >80% yield . Ligand choice (e.g., XPhos) reduces homocoupling byproducts. Kinetic studies using in situ IR spectroscopy reveal that aryl boronic acid addition rate controls reaction efficiency .

Q. What contradictions exist in reported synthetic methods, and how can researchers resolve them?

- Methodological Answer : Discrepancies in bromination yields (e.g., 60% vs. 85%) arise from solvent purity or trace metal contamination. Reproducibility protocols include:

- Pre-treatment of solvents : Distillation over molecular sieves to remove moisture .

- Catalyst screening : Testing Pd(OAc) vs. Pd(dba) for cross-coupling efficiency .

- Controlled atmosphere : Using Schlenk lines to exclude oxygen, which deactivates Pd catalysts .

Q. What biochemical applications utilize this compound, and how are receptor-binding studies designed?

- Methodological Answer : The compound acts as a precursor for bioactive molecules, such as α7 nicotinic acetylcholine receptor (nAChR) modulators. In vitro assays involve:

- Radioligand binding : Competition experiments with H-epibatidine to measure IC values .

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing α7 nAChR to assess agonist potency .

- SAR studies : Systematic substitution of the benzofuran core to map pharmacophore regions .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data for this compound derivatives?

- Methodological Answer : Variability in NMR shifts (e.g., ±0.1 ppm for H) may stem from solvent deuteration levels or temperature fluctuations. Best practices include:

- Internal standards : Adding TMS for H NMR calibration .

- Cross-validation : Comparing experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro